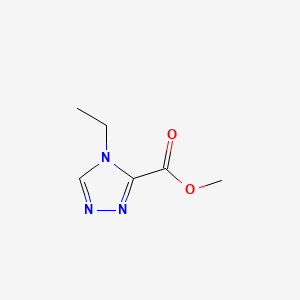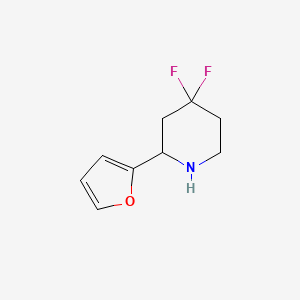![molecular formula C9H11F3O2 B6610963 5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2866308-44-1](/img/structure/B6610963.png)
5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)bicyclo[311]heptane-1-carboxylic acid is a chemical compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate starting materials under controlled conditions to form the bicyclic core, followed by the introduction of the trifluoromethyl group and carboxylic acid functionality. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring the consistent quality of the final product. The use of advanced technologies, such as flow chemistry and automated synthesis, can further enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction pathways and conditions employed. These products can include oxidized derivatives, reduced forms, and substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials. Its unique structure and reactivity make it valuable in the development of new chemical entities.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological systems and to develop new bioactive molecules.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, where it may serve as a lead compound for drug discovery and development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid include other bicyclic carboxylic acids and trifluoromethyl-substituted compounds. Examples include:
- 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid
- 5-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of a bicyclic structure and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, which can be leveraged in various applications.
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)8-3-1-2-7(4-8,5-8)6(13)14/h1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFMQEOLMIWGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B6610891.png)
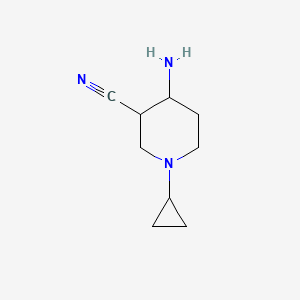
![2-[1-(trifluoromethyl)cyclopropyl]pyridin-4-amine](/img/structure/B6610904.png)
![6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B6610913.png)

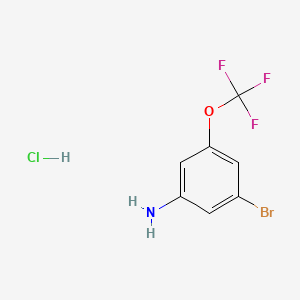
![tert-butyl N-[3-(piperidin-3-yl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B6610932.png)
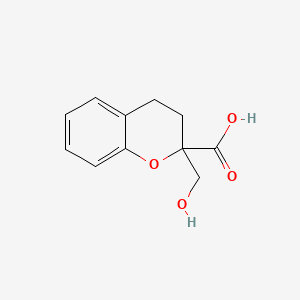
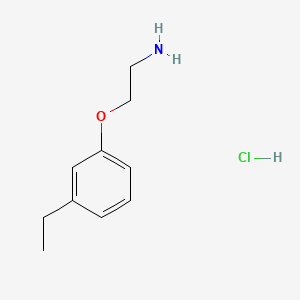
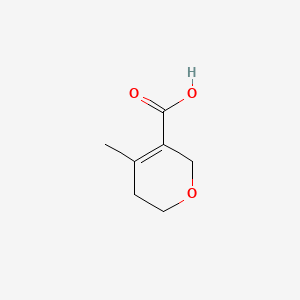
![2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid](/img/structure/B6610958.png)
